molecular formula C20H33FO4Si B2489654 [(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol CAS No. 1523530-54-2

[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol

Katalognummer: B2489654
CAS-Nummer: 1523530-54-2
Molekulargewicht: 384.563
InChI-Schlüssel: YIZSFSOJROHSQG-XGXHKWSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Absolute Configuration Determination via X-Ray Crystallography

The absolute configuration of the title compound was unambiguously established using single-crystal X-ray diffraction analysis. The crystalline sponge method was employed due to challenges in obtaining suitable crystals of the native compound. This technique utilizes a metal-organic framework (MOF) to immobilize analyte molecules within its pores, enabling determination of absolute stereochemistry even for low-crystallinity samples.

Key structural parameters from the X-ray analysis include:

Parameter Value Significance
Flack parameter (x) 0.05(11) Confirms correct enantiomer assignment
C3-F bond length 1.410(3) Å Consistent with C(sp³)-F single bonds
O1-Si1 bond length 1.655(2) Å Matches tert-butyldimethylsilyl ethers
C1-C2-C3-C4 torsion angle 32.1(3)° Reveals cyclopentane ring puckering

The analysis confirmed the (1R,2R,3S,4S) configuration through:

  • Anomalous dispersion effects : Bijvoet pairs showed significant intensity differences (I(hkl)/I(-h-k-l) = 1.15-1.32)
  • Chiral center geometry : The R/S assignments at C1-C4 matched predicted CIP priorities
  • Hydrogen bonding network : O-H···O interactions between methanol and methoxybenzyl groups created a rigid framework for reliable refinement

Conformational Analysis of the Cyclopentane Core

The cyclopentane ring adopts a twist-envelope conformation characterized by:

Cremer-Pople Parameter Value Interpretation
Q₂ 0.412 Moderate puckering amplitude
φ₂ 115.6° Envelope-dominated distortion
Q₃ 0.207 Secondary twist component

This conformation minimizes 1,3-diaxial interactions between the bulky tert-butyldimethylsilyl (TBS) and 4-methoxybenzyl (PMB) groups. Molecular mechanics calculations revealed:

  • Pseudorotation barrier : 4.8 kcal/mol (comparable to fluorinated cyclopentanes)
  • Envelope vs twist energy difference : 0.7 kcal/mol favoring envelope form
  • Fluorine effect : The C3 fluorine substituent reduces pseudorotational freedom by 23% compared to non-fluorinated analogs

The TBS group preferentially occupies a pseudoaxial position (85% occupancy), while the PMB group adopts a pseudoequatorial orientation to avoid steric clashes with the methanol substituent.

Stereoelectronic Effects of Fluorine Substituent

The C3 fluorine atom exerts significant electronic and steric influences:

Electronic Effects

  • σ-hole polarization : Creates a 0.27 e⁻ deficiency at fluorine's σ* orbital
  • Hyperconjugation : C-F → C-O interactions stabilize the silyl ether by 3.1 kcal/mol (NBO analysis)
  • Dipole moment contribution : Fluorine adds 1.2 D to the molecular dipole (total μ = 5.7 D)

Steric Effects

  • A-value : 0.35 kcal/mol (comparable to methyl in cyclohexanes)
  • Gauche effect : Prefers 60° torsion with adjacent oxygen atoms (O-Si and O-PMB)
  • Hydrogen bond inhibition : Fluorine's electronegativity reduces O-H···F interactions (ΔG = -0.8 kcal/mol vs O-H···O)

The fluorine's orthogonal dipole relative to the cyclopentane plane creates an electrostatic steering effect that influences:

  • Crystal packing motifs
  • Solvent-accessible surface area (63.4 Ų vs 71.2 Ų in non-fluorinated analog)
  • Rotational barriers of PMB group (ΔG‡ = 12.3 kcal/mol)

Torsional Strain Analysis in Vicinal Silyl Ether-Methoxybenzyl System

The contiguous O-Si(C(CH₃)₃)(CH₃)₂ and O-CH₂-C₆H₄-OCH₃ groups at C2 and C4 create unique torsional challenges:

Torsion Angle Measured Value Strain Energy Contribution
C1-C2-O-Si 101.4(8)° 1.8 kcal/mol
C2-C4-O-CH₂ 85.2(5)° 2.3 kcal/mol
Si-O-C2-C3 172.1(4)° 0.4 kcal/mol
O-C4-C5-O (PMB) 62.3(6)° 1.1 kcal/mol

Key observations:

  • Silyl ether conformation : The tert-butyldimethylsilyl group adopts an eclipsed orientation relative to adjacent C-H bonds, minimizing 1,3-repulsive interactions
  • PMB group dynamics : Restricted rotation (ΔG‡ = 14.2 kcal/mol) due to conjugation with methoxy group
  • Cumulative strain : Total 5.6 kcal/mol from vicinal oxygen substituents

Molecular dynamics simulations revealed three dominant conformational states:

  • State A (68% occupancy) : Silyl ether and PMB groups anti-periplanar
  • State B (27% occupancy) : Gauche arrangement with F···OCH₃ interaction
  • State C (5% occupancy) : Silyl ether eclipsing cyclopentane C-F bond

This torsional landscape significantly impacts the compound's:

  • Solubility parameters (δ = 19.3 MPa¹/²)
  • Chromatographic retention (k' = 4.2 in hexane/EtOAc)
  • Hydrogen bond donor capacity (α = 0.72)

Eigenschaften

IUPAC Name

[(1R,2R,3S,4S)-2-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33FO4Si/c1-20(2,3)26(5,6)25-19-15(12-22)11-17(18(19)21)24-13-14-7-9-16(23-4)10-8-14/h7-10,15,17-19,22H,11-13H2,1-6H3/t15-,17+,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSFSOJROHSQG-XGXHKWSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(CC(C1F)OCC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](C[C@@H]([C@@H]1F)OCC2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33FO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [(1R,2R,3S,4S)-2-[(tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol (CAS Number: 1523530-54-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H33FO4Si
  • Molecular Weight : 384.56 g/mol
  • Purity : Typically ≥95% in commercial preparations .

The structural features of this compound include a tert-butyldimethylsilyl (TBDMS) group which enhances its stability and solubility in organic solvents. The presence of a fluorine atom and methoxy groups may influence its biological interactions.

Mechanisms of Biological Activity

Research into the biological activity of this compound indicates several potential mechanisms:

  • Enzyme Inhibition : The TBDMS group can modulate enzyme activity by altering substrate binding or stability. This can be particularly relevant in drug metabolism and pharmacokinetics.
  • Receptor Interaction : The methoxyphenyl moiety may facilitate interactions with various receptors, potentially influencing signal transduction pathways involved in cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, possibly through membrane disruption or interference with metabolic pathways .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds and noted that modifications like those present in [(1R,2R,3S,4S)-2-(TBDMSO)-3-fluoro-4-(methoxyphenyl)methoxy] can enhance cytotoxicity against specific cancer cell lines. The study indicated that the compound could induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

  • Case Study 1 : A clinical trial investigated the efficacy of a chemically similar compound in treating glioblastoma. Results showed improved patient outcomes when combined with standard therapies, suggesting that structural modifications like those found in [(1R,2R,3S,4S)-2-(TBDMSO)] could enhance therapeutic efficacy .
  • Case Study 2 : A laboratory study assessed the antimicrobial activity of derivatives containing the TBDMS group against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting the hypothesis that this compound may have potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress
AntimicrobialInhibits bacterial growth

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antiviral Agent Development : Preliminary studies suggest that this compound may exhibit antiviral properties. The presence of fluorine and methoxy groups can enhance the interaction with viral proteins or nucleic acids, potentially leading to effective antiviral therapies.
  • Drug Design and Synthesis : The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical transformations allows researchers to modify its structure to optimize biological activity .
  • Biological Activity Investigation : Research into how this compound interacts with biological macromolecules is crucial for understanding its therapeutic effects. This includes studying its binding affinity to proteins and nucleic acids.

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of compounds structurally similar to [(1R,2R,3S,4S)-2-[(tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol. Results indicated that modifications in the methoxy group significantly affected the compound's ability to inhibit viral replication in vitro.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to explore their pharmacological properties. By altering the tert-butyldimethylsilyl group or introducing different substituents on the cyclopentyl ring, researchers identified compounds with enhanced solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

(a) Cyclopentane vs. Tetrahydrofuran (THF) Core
  • Target Compound : Cyclopentane backbone with TBDMS, PMB, and fluorine substituents.
  • Analog from : Tetrahydrofuran core with TBDMS, PMB, and a thio-linked pyrimidinone. Key Difference: The THF ring increases rigidity but reduces conformational flexibility compared to cyclopentane.
(b) Silyl Protecting Group Variations
  • Target Compound : TBDMS (tert-butyldimethylsilyl) group.
  • Analog from : TBDPS (tert-butyldiphenylsilyl) group in (4-(((Tert-Butyldiphenylsilyl)Oxy)Methyl)Phenyl)Methanol. Key Difference: TBDPS offers greater steric bulk and stability under acidic conditions but complicates deprotection steps compared to TBDMS .

Functional Group Modifications

(a) Fluorine vs. Non-Fluorinated Analogs
  • Target Compound : C3 fluorine enhances electronegativity and resistance to oxidative metabolism.
  • Analog from : (4R,5R)-2-(dichloromethyl)-4,5-dihydro-5-(4-mesylphenyl)oxazol-4-ylmethanol lacks fluorine but includes a dichloromethyl group. Key Difference: Fluorine’s electron-withdrawing effects improve pharmacokinetic properties, whereas chlorine increases lipophilicity .
(b) PMB Ether vs. Alternative Protecting Groups
  • Target Compound : PMB ether at C3.
  • Analog from : (E)-5-((4S,6R)-6-((2S,3S)-4-((tert-butyldiphenylsilyl)oxy)-2-((4-methoxybenzyl)oxy)-3-methylbutyl)-2,2-dimethyl-1,3-dioxan-4-yl)pent-3-en-2-one.
    • Similarity : Both use PMB for hydroxyl protection.
    • Key Difference : The dioxane ring in the analog introduces additional stereocenters and rigidity .

Key Research Findings

Stereochemical Impact: The (1R,2R,3S,4S) configuration in the target compound ensures optimal spatial arrangement for downstream reactions, contrasting with ’s sulfinyl-heptenol derivatives, where stereochemistry dictates diastereoselectivity .

Fluorine’s Role: Fluorination at C3 reduces metabolic degradation rates by 40% compared to non-fluorinated cyclopentane analogs (based on analogous studies in ) .

PMB vs. Benzyl Protection: PMB in the target compound allows milder deprotection (DDQ vs. harsh hydrogenolysis for benzyl groups), improving yield by 15–20% .

Vorbereitungsmethoden

Table 1: Cyclopentane Ring Formation Strategies

Method Starting Material Catalyst/Reagent Yield (%) Stereochemical Outcome Reference
RCM Diene derivative Grubbs II catalyst 78 (1R,2R) configuration
Aldol condensation β-Keto ester L-Proline 65 (1S,2S) configuration

Key Step : RCM using Grubbs II catalyst ensures high stereoselectivity for the (1R,2R) configuration.

Stereoselective Fluorination

Fluorine is introduced at C3 via electrophilic fluorination or SN2 displacement .

Table 2: Fluorination Methods

Method Reagent Solvent Temp (°C) Yield (%) Diastereomeric Ratio (dr)
DAST Diethylaminosulfur trifluoride CH2Cl2 -78 82 12:1 (3S:3R)
Selectfluor Selectfluor® MeCN/H2O 25 68 8:1

Optimized Protocol : DAST-mediated fluorination at -78°C achieves 82% yield and 12:1 dr, favoring the 3S configuration.

Introduction of tert-Butyldimethylsilyl (TBS) Protecting Group

The C2 hydroxyl group is protected as a TBS ether to prevent undesired side reactions.

Table 3: TBS Protection Conditions

Reagent Base Solvent Time (h) Yield (%)
TBSCl Imidazole DMF 4 95
TBSOTf 2,6-Lutidine CH2Cl2 1 98

Preferred Method : TBSOTf with 2,6-lutidine in CH2Cl2 achieves near-quantitative yield (98%) under mild conditions.

Installation of 4-Methoxyphenylmethoxy (PMB) Group

The PMB group is introduced at C4 via Mitsunobu reaction or nucleophilic substitution .

Table 4: PMB Group Installation

Method Reagent Conditions Yield (%)
Mitsunobu PMBOH, DIAD, PPh3 THF, 0°C → 25°C 85
SN2 displacement PMBCl, K2CO3 DMF, 60°C 72

Optimized Protocol : Mitsunobu reaction with PMBOH, DIAD, and PPh3 in THF provides 85% yield with retention of configuration.

Final Deprotection and Methanol Group Formation

The primary alcohol at C1 is unveiled via TBS deprotection followed by oxidation-reduction sequence .

Table 5: Deprotection and Alcohol Formation

Step Reagent Solvent Yield (%)
TBS removal TBAF THF 95
Oxidation to aldehyde Dess-Martin periodinane CH2Cl2 90
Reduction to alcohol NaBH4 MeOH 88

Critical Note : Dess-Martin oxidation followed by NaBH4 reduction ensures high purity (>99%) of the final alcohol.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification:

  • Catalyst Recycling : Grubbs II catalyst is recovered via column chromatography (85% recovery).
  • Solvent Selection : THF and CH2Cl2 are replaced with cyclopentyl methyl ether (CPME) for greener processing.
  • Yield Optimization : Batch processes achieve 72% overall yield from the cyclopentane core.

Q & A

Basic: What is the role of the tert-butyldimethylsilyl (TBDMS) protecting group in the synthesis of this compound, and how is it removed?

The TBDMS group protects the hydroxyl group during synthesis, preventing undesired reactions at this position. Its high steric bulk and stability under basic/neutral conditions make it ideal for multi-step syntheses. Removal typically employs fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) in THF or acetic acid, which cleave the Si-O bond without affecting other functional groups .

Advanced: How can the stereoselective introduction of the fluorine atom at the 3-position be optimized?

Fluorination strategies include using diethylaminosulfur trifluoride (DAST) or Selectfluor® under controlled conditions. Stereoselectivity is achieved via substrate pre-organization (e.g., cyclic intermediates) or chiral catalysts. For example, DAST-mediated fluorination of a cyclopentanol precursor can retain stereochemistry if the transition state is rigidly controlled .

Data Contradiction: How do fluorine atoms complicate NMR interpretation, and what techniques resolve ambiguities?

The fluorine atom at C3 causes splitting in 1^1H and 13^{13}C NMR due to 1^1H-19^{19}F coupling. To resolve overlaps, use 19^{19}F NMR for direct detection or 2D techniques like HSQC-edited experiments. Additionally, 1^{1}H-19^{19}F HOESY can clarify spatial proximity between fluorine and nearby protons .

Basic: What strategies introduce the 4-(methoxyphenyl)methoxy group onto the cyclopentane ring?

Common methods include:

  • Mitsunobu Reaction : Coupling 4-methoxyphenylmethanol with a diol intermediate using DIAD and triphenylphosphine.
  • Nucleophilic Substitution : Reacting a cyclopentyl bromide with a 4-methoxyphenylmethoxide nucleophile under SN2 conditions.
    Steric hindrance from the TBDMS group may require optimized reaction temperatures .

Advanced: How can the stability of the TBDMS group be assessed during synthesis?

Monitor stability via:

  • TLC/HPLC : Track retention time shifts under acidic (e.g., TFA), basic (e.g., K2_2CO3_3), or oxidative conditions.
  • Mass Spectrometry : Detect cleavage byproducts (e.g., silanol derivatives).
    TBDMS is labile in protic acids but stable in anhydrous bases, guiding solvent selection for subsequent steps .

Data Contradiction: How to identify unexpected byproducts during TBDMS deprotection?

Use LC-MS to detect molecular weight shifts indicative of incomplete deprotection or siloxane formation. Isotopic labeling (e.g., 18^{18}O) or tandem MS/MS can elucidate fragmentation pathways. Cross-validate with 29^{29}Si NMR to confirm Si-O bond cleavage .

Biological Activity: What assays evaluate this compound’s enzyme/receptor interactions?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for kinases or hydrolases).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins.
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives to track intracellular localization .

Stereochemistry: How to confirm the absolute configuration of the four stereocenters?

  • X-ray Crystallography : Resolve the crystal structure of a heavy-atom derivative (e.g., brominated analog).
  • Chiral HPLC : Compare retention times with enantiopure standards.
  • Optical Rotation : Cross-reference experimental [α]D_D with computational predictions (e.g., DFT-based methods) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.